molecular formula C17H18O6 B12320875 4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione

4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione

Cat. No.: B12320875
M. Wt: 318.32 g/mol
InChI Key: RFCKBUUKRORCHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4’,6-trimethoxy-6’-methyl-3’-grisen-2’-ol and 2,3-dione derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’,6-Trimethoxy-6’-ethyl-3’-grisen-2’,3-dione: Similar structure with an ethyl group instead of a methyl group.

    4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-trione: Contains an additional keto group.

    4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-diol: Contains hydroxyl groups instead of keto groups.

Uniqueness

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3

InChI Key

RFCKBUUKRORCHH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

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